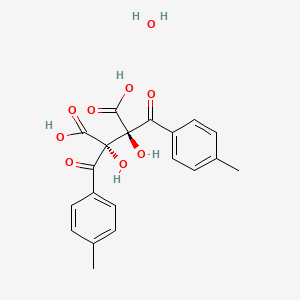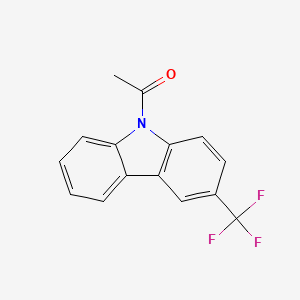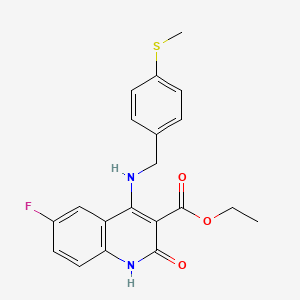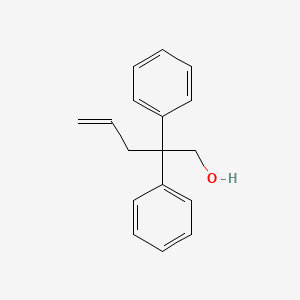
2,2-Diphenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylpent-4-en-1-ol is an organic compound characterized by its unique structure, which includes a pentene backbone with two phenyl groups attached to the second carbon and a hydroxyl group on the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl chloride with allyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,2-Diphenylpent-4-en-1-one.
Reduction: Formation of 2,2-Diphenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
2,2-Diphenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Diphenylpent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1,2-Diphenylpent-4-en-1-ol
- 2,2-Diphenylpent-4-enoic acid
- 4-Methyl-2,2-diphenylpent-4-en-1-ol
Comparison: 2,2-Diphenylpent-4-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,2-diphenylpent-4-en-1-ol |
InChI |
InChI=1S/C17H18O/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2 |
InChI Key |
QHLJBIVNKSKGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



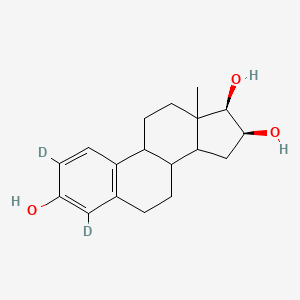
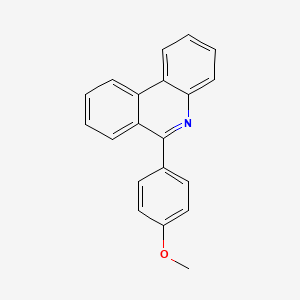

![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
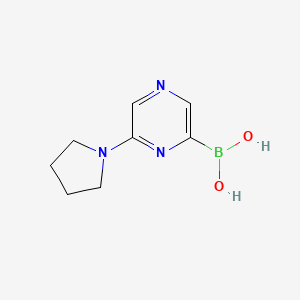
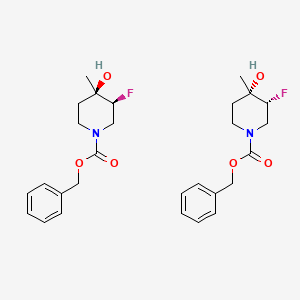

![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)

